![molecular formula C17H20N2O6S B14686917 (2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 35353-34-5](/img/structure/B14686917.png)
(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves cyclization reactions under controlled conditions.
Functionalization: Introduction of the methoxy, dimethyl, and phenoxyacetamido groups through various organic reactions such as nucleophilic substitution and acylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves nucleophilic or electrophilic substitution to replace certain groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups and stereochemistry.
Medicine
Medically, this compound has potential therapeutic applications. It may act as an antibiotic or antiviral agent, depending on its mechanism of action and target specificity.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and as a precursor for other bioactive molecules.
Mécanisme D'action
The mechanism of action of (2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the biological activity of the compound. The pathways involved can vary but often include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin Derivatives: Similar in structure due to the presence of the β-lactam ring.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.
Carbapenems: Known for their broad-spectrum antibiotic activity.
Uniqueness
What sets (2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid apart is its specific functional groups and stereochemistry, which confer unique biological activity and potential therapeutic benefits.
Propriétés
Numéro CAS |
35353-34-5 |
|---|---|
Formule moléculaire |
C17H20N2O6S |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
(2S,5R,6S)-6-methoxy-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O6S/c1-16(2)12(13(21)22)19-14(23)17(24-3,15(19)26-16)18-11(20)9-25-10-7-5-4-6-8-10/h4-8,12,15H,9H2,1-3H3,(H,18,20)(H,21,22)/t12-,15+,17-/m0/s1 |
Clé InChI |
YXGUORZESSRKCD-MJEQTWJJSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)COC3=CC=CC=C3)OC)C(=O)O)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)(NC(=O)COC3=CC=CC=C3)OC)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


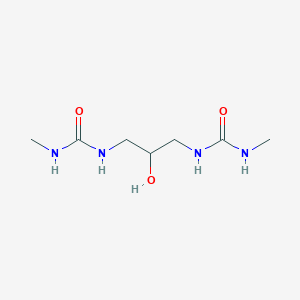

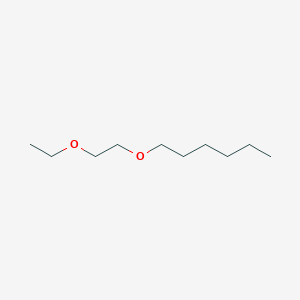
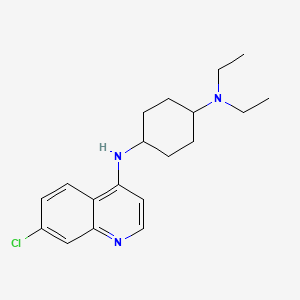
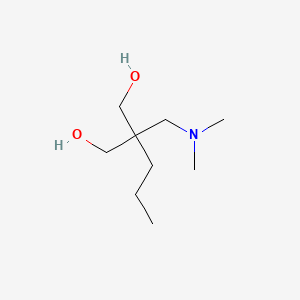

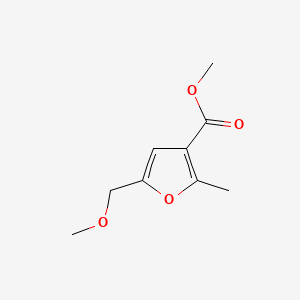
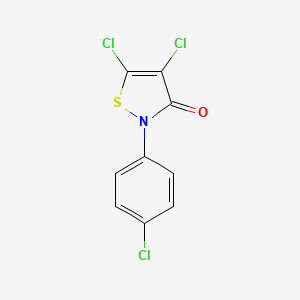
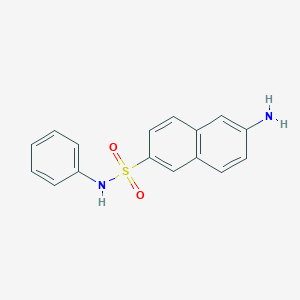
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
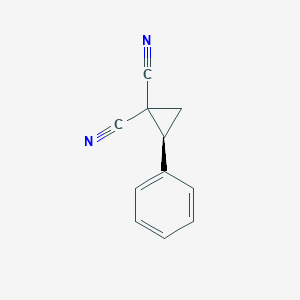

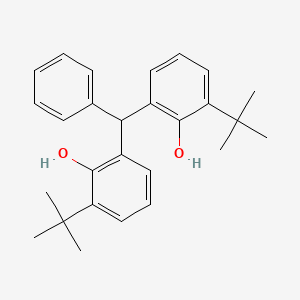
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
